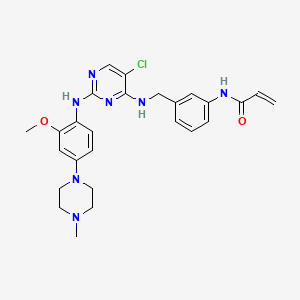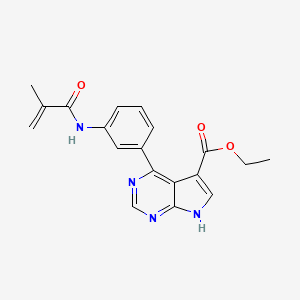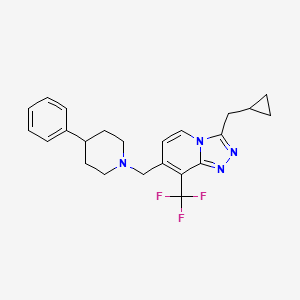
JNJ-46281222
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ-46281222 es un modulador alostérico positivo selectivo del receptor de glutamato metabotrópico 2 (mGlu2). Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas en el tratamiento de diversos trastornos neurológicos y psiquiátricos. Exhibe una alta potencia y selectividad para el receptor mGlu2, lo que lo convierte en una herramienta valiosa en la investigación de neurociencias .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de JNJ-46281222 implica múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la Estructura Principal: La estructura principal de this compound se sintetiza a través de una serie de reacciones de condensación y ciclación.
Modificaciones de los Grupos Funcionales: Se introducen varios grupos funcionales en la estructura principal mediante reacciones de sustitución, asegurando las propiedades farmacológicas deseadas.
Purificación: El compuesto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica:
Optimización de las Condiciones de Reacción: Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar el rendimiento y minimizar las impurezas.
Automatización y Escalado: Se emplean sistemas automatizados para escalar el proceso de producción, asegurando la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
JNJ-46281222 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando las propiedades farmacológicas del compuesto.
Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales, mejorando la selectividad y la potencia del compuesto
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.
Reactivos de Sustitución: Los agentes halogenantes y los nucleófilos se utilizan en reacciones de sustitución
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades farmacológicas distintas. Estos derivados son valiosos para estudiar la relación estructura-actividad del compuesto .
Aplicaciones Científicas De Investigación
JNJ-46281222 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación de Neurociencias: Se utiliza para estudiar el papel de los receptores mGlu2 en trastornos neurológicos como la esquizofrenia y la ansiedad.
Desarrollo de Medicamentos: El compuesto sirve como una molécula líder para desarrollar nuevos agentes terapéuticos dirigidos a los receptores mGlu2.
Estudios de Viabilidad Celular: Se ha demostrado que this compound preserva la viabilidad celular contra la toxicidad inducida por el glutamato, lo que lo convierte en una herramienta valiosa en la investigación de neuroprotección .
Mecanismo De Acción
JNJ-46281222 ejerce sus efectos al unirse a un sitio alostérico en el receptor mGlu2. Esta unión mejora la respuesta del receptor a su ligando natural, el glutamato. El mecanismo del compuesto implica:
Modulación Alostérica: this compound aumenta la afinidad del receptor mGlu2 por el glutamato, lo que lleva a una mayor activación del receptor.
Acoplamiento de Proteínas G: La presencia de una proteína G unida es crucial para la unión y la actividad del compuesto, lo que indica una preferencia por el estado del receptor unido a la proteína G
Comparación Con Compuestos Similares
Compuestos Similares
JNJ-42153605: Otro modulador alostérico positivo del receptor mGlu2 con propiedades farmacológicas similares.
LY354740: Un agonista del receptor mGlu2/3 utilizado en aplicaciones de investigación similares.
Unicidad
JNJ-46281222 es único debido a su alta selectividad y potencia para el receptor mGlu2. A diferencia de otros moduladores, no induce tolerancia rápida, lo que lo convierte en un candidato prometedor para el uso terapéutico a largo plazo .
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKDODJIBQNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
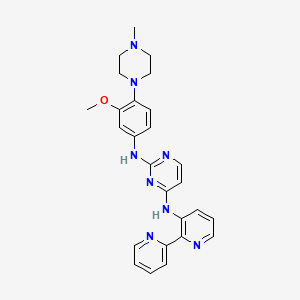

![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)
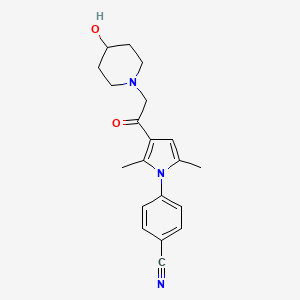
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
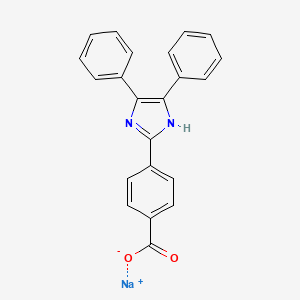
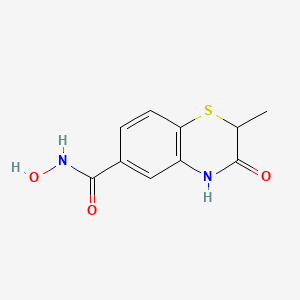
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)
